molecular formula C13H14N4O3S2 B11189317 N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B11189317
M. Wt: 338.4 g/mol
InChI Key: BVORCUYENWEPBT-UHFFFAOYSA-N
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Description

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that features a thiadiazole ring, a nitrobenzyl group, and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the thiadiazole derivative.

    Attachment of the Isobutyramide Moiety: The final step involves the acylation of the thiadiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The thiadiazole ring can be reduced to a thiazolidine derivative.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Aminobenzyl derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)isobutyramide
  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isobutyramide

Uniqueness

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H14N4O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H14N4O3S2/c1-8(2)11(18)14-12-15-16-13(22-12)21-7-9-4-3-5-10(6-9)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,15,18)

InChI Key

BVORCUYENWEPBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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